N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOXAMIDE
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Overview
Description
N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a chemical compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a 4-methylphenyl group and a 2-thienylcarbonyl group attached to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4-methylphenylhydrazine with 2-thienylcarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted hydrazinecarboxamide derivatives with new functional groups.
Scientific Research Applications
N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-(2-furylcarbonyl)hydrazinecarboxamide: Similar structure with a furan ring instead of a thiophene ring.
N-(4-methylphenyl)-2-(2-pyridylcarbonyl)hydrazinecarboxamide: Similar structure with a pyridine ring instead of a thiophene ring.
N-(4-methylphenyl)-2-(2-benzoyl)hydrazinecarboxamide: Similar structure with a benzoyl group instead of a thienylcarbonyl group.
Uniqueness
N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is unique due to the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties. The thiophene ring can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3O2S |
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Molecular Weight |
275.33g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(thiophene-2-carbonylamino)urea |
InChI |
InChI=1S/C13H13N3O2S/c1-9-4-6-10(7-5-9)14-13(18)16-15-12(17)11-3-2-8-19-11/h2-8H,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
ZHTLSBATHZSNQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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